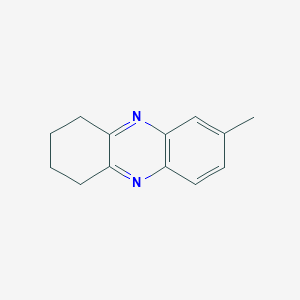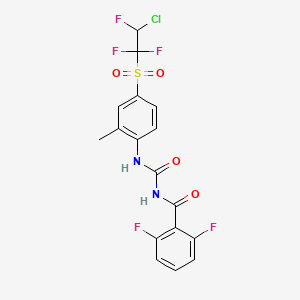
Phenazine, 1,2,3,4-tetrahydro-7-methyl-
Overview
Description
Phenazine, 1,2,3,4-tetrahydro-7-methyl- is a heterocyclic compound with the molecular formula C13H14N2 and a molecular weight of 198.26 g/mol . This compound is a derivative of phenazine, which is known for its diverse range of biological properties, including antimicrobial, antitumor, and antioxidant activities . Phenazine derivatives have been extensively studied due to their significant applications in medicinal and industrial fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including Phenazine, 1,2,3,4-tetrahydro-7-methyl-, can be achieved through various methods. Common synthetic routes include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, and oxidative cyclization of 1,2-diaminobenzene/diphenylamines . These methods often involve the use of catalysts such as palladium and multicomponent approaches to assemble the phenazine scaffold .
Industrial Production Methods: Industrial production of phenazine derivatives typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Phenazine, 1,2,3,4-tetrahydro-7-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions of phenazine derivatives include oxidizing agents such as hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and catalysts to facilitate the reactions .
Major Products Formed: The major products formed from the reactions of Phenazine, 1,2,3,4-tetrahydro-7-methyl- depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield phenazine-1-carboxylic acids, while reduction reactions may produce tetrahydrophenazine derivatives .
Scientific Research Applications
Phenazine, 1,2,3,4-tetrahydro-7-methyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, phenazine derivatives are studied for their antimicrobial, antitumor, and antioxidant properties . They are also used in photodynamic therapy for cancer treatment and inactivating microorganisms . In the industrial sector, phenazine derivatives are utilized in the production of dyes and pigments .
Mechanism of Action
The mechanism of action of Phenazine, 1,2,3,4-tetrahydro-7-methyl- involves its interaction with molecular targets and pathways within cells. As a photosensitizer, it generates reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage to cellular components . This mechanism is particularly effective in photodynamic therapy for treating cancer and microbial infections .
Comparison with Similar Compounds
Phenazine, 1,2,3,4-tetrahydro-7-methyl- can be compared with other phenazine derivatives such as pyocyanin, chlororaphine, and iodinin . These compounds share similar biological activities but differ in their chemical structures and specific applications. For instance, pyocyanin is known for its blue pigment and antimicrobial properties, while chlororaphine and iodinin have distinct pharmacological profiles . The uniqueness of Phenazine, 1,2,3,4-tetrahydro-7-methyl- lies in its specific molecular structure, which contributes to its unique biological activities and applications .
Properties
IUPAC Name |
7-methyl-1,2,3,4-tetrahydrophenazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-6-7-12-13(8-9)15-11-5-3-2-4-10(11)14-12/h6-8H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FARZLFGKPKIXRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C3CCCCC3=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384623 | |
| Record name | Phenazine, 1,2,3,4-tetrahydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100381-43-9 | |
| Record name | Phenazine, 1,2,3,4-tetrahydro-7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















